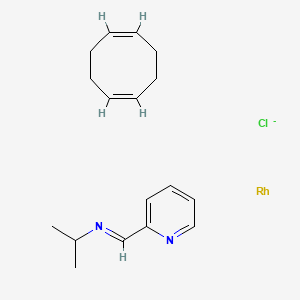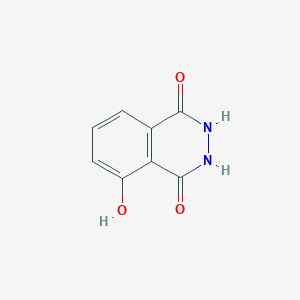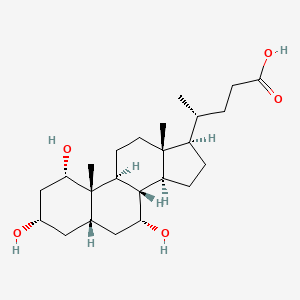
Cyclooctadiene-(2-pyridinalisopropylimine)rhodamine I
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclooctadiene-(2-pyridinalisopropylimine)rhodamine I is a complex organometallic compound that features a rhodium center coordinated to a cyclooctadiene ligand and a 2-pyridinalisopropylimine ligand
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclooctadiene-(2-pyridinalisopropylimine)rhodamine I typically involves the reaction of rhodium chloride with cyclooctadiene and 2-pyridinalisopropylimine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The general steps include:
- Dissolving rhodium chloride in a suitable solvent such as ethanol or methanol.
- Adding cyclooctadiene to the solution and stirring the mixture.
- Introducing 2-pyridinalisopropylimine to the reaction mixture.
- Allowing the reaction to proceed at a specified temperature, often around room temperature or slightly elevated.
- Isolating the product through filtration and purification techniques such as recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized for scalability, and the purification steps are adapted to handle larger quantities of the compound.
化学反応の分析
Types of Reactions
Cyclooctadiene-(2-pyridinalisopropylimine)rhodamine I undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of rhodium.
Reduction: Reduction reactions can convert the rhodium center to a lower oxidation state.
Substitution: Ligand substitution reactions can replace the cyclooctadiene or 2-pyridinalisopropylimine ligands with other ligands.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, oxygen, and other peroxides.
Reducing agents: Sodium borohydride, lithium aluminum hydride, and hydrogen gas.
Substitution reagents: Various ligands such as phosphines, amines, and other nitrogen-containing ligands.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield rhodium(III) complexes, while reduction reactions may produce rhodium(I) complexes. Substitution reactions result in new organometallic compounds with different ligand environments.
科学的研究の応用
Cyclooctadiene-(2-pyridinalisopropylimine)rhodamine I has several scientific research applications, including:
Catalysis: The compound is used as a catalyst in various organic transformations, including hydrogenation, hydroformylation, and carbon-carbon bond formation reactions.
Material Science: It is studied for its potential use in the development of new materials with unique electronic and optical properties.
Biological Applications: Research is ongoing to explore its potential as a therapeutic agent or as a probe in biological systems.
Industrial Applications: The compound is investigated for its use in industrial processes that require efficient and selective catalysts.
作用機序
The mechanism by which Cyclooctadiene-(2-pyridinalisopropylimine)rhodamine I exerts its effects involves the coordination of the rhodium center to various substrates. The cyclooctadiene and 2-pyridinalisopropylimine ligands stabilize the rhodium center and facilitate its interaction with other molecules. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological activity.
類似化合物との比較
Similar Compounds
- Cyclooctadiene-(2-pyridinalisopropylimine)rhodium II
- Cyclooctadiene-(2-pyridinalisopropylimine)iridium I
- Cyclooctadiene-(2-pyridinalisopropylimine)palladium I
Uniqueness
Cyclooctadiene-(2-pyridinalisopropylimine)rhodamine I is unique due to its specific ligand environment and the properties imparted by the rhodium center. Compared to similar compounds with different metal centers, it may exhibit distinct catalytic activity, stability, and reactivity. The choice of rhodium as the central metal provides unique electronic and steric properties that differentiate it from its analogs.
特性
IUPAC Name |
(1Z,5Z)-cycloocta-1,5-diene;N-propan-2-yl-1-pyridin-2-ylmethanimine;rhodium;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2.C8H12.ClH.Rh/c1-8(2)11-7-9-5-3-4-6-10-9;1-2-4-6-8-7-5-3-1;;/h3-8H,1-2H3;1-2,7-8H,3-6H2;1H;/p-1/b;2-1-,8-7-;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKQIUZGQHYJUIK-ONEVTFJLSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N=CC1=CC=CC=N1.C1CC=CCCC=C1.[Cl-].[Rh] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(N=CC1=CC=CC=N1)C.C1/C=C\CC/C=C\C1.[Cl-].[Rh] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClN2Rh- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98716-31-5 |
Source


|
| Record name | Cyclooctadiene-(2-pyridinalisopropylimine)rhodamine I | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098716315 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-benzylpiperazin-1-yl)-N-[(E)-[(Z)-3-(furan-2-yl)-2-methylprop-2-enylidene]amino]acetamide](/img/structure/B1233004.png)

![[(1R,2R,14R)-5,6',12-trihydroxy-6,7'-dimethoxy-7,21-dimethyl-27-oxospiro[17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15,20,22-hexaene-26,1'-3,4-dihydro-2H-isoquinoline]-22-yl] acetate](/img/structure/B1233006.png)







![1-[[2-(3-chlorophenyl)-5-methyl-4-oxazolyl]methyl]-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B1233019.png)
![N-[(2S)-4-methyl-1-oxo-1-[[3-oxo-1-[2-(3-pyridin-2-ylphenyl)acetyl]azepan-4-yl]amino]pentan-2-yl]-5-(2-morpholin-4-ylethoxy)-1-benzofuran-2-carboxamide](/img/structure/B1233020.png)

